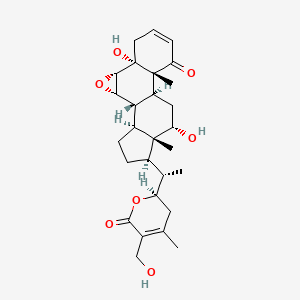

Withastramonolide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

66873-31-2 |

|---|---|

Molekularformel |

C28H38O7 |

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

(1S,2S,4S,5R,10R,11S,13S,14R,15R,18S)-5,13-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |

InChI |

InChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1 |

InChI-Schlüssel |

ZYXVOZNURJLMFP-BNNRDBEOSA-N |

Isomerische SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)O)C)CO |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution of Withastramonolide

Chemotype Variation and Environmental Factors Influencing Accumulation

The concentration and composition of withanolides, including Withastramonolide, within a plant are not static. They are subject to significant variation due to both intrinsic genetic differences, manifested as chemotypes, and extrinsic environmental pressures. This interplay results in a complex and dynamic phytochemical profile for a given plant.

Detailed Research Findings

The existence of chemically distinct populations within the same plant species, known as chemotypes, is a well-documented phenomenon in Withania somnifera. nih.govajpp.in These chemotypes are morphologically similar but exhibit significant qualitative and quantitative differences in their withanolide content. frontiersin.org Research has identified several chemotypes, such as NMITLI-101, NMITLI-118, and NMITLI-135, each characterized by a unique profile of withanolides in their leaves and roots. frontiersin.orgresearchgate.net For instance, studies have shown that the expression of genes involved in the withanolide biosynthesis pathway, such as WsDXS and WsDXR, varies among these chemotypes, correlating with the observed differences in withanolide accumulation. frontiersin.org The maximal expression of the WsDXS gene in the leaves of NMITLI-118 and NMITLI-135 chemotypes corresponds with a high accumulation of withanolides in those specific types. frontiersin.org This genetic diversity is a primary driver of the variation in this compound content among different plant populations.

In addition to genetic predisposition, a range of environmental factors significantly modulates the biosynthesis and accumulation of withanolides. nih.gov The production of these secondary metabolites is a plant's adaptive response to its surroundings, often intensifying under stress conditions. numberanalytics.commdpi.com Factors influencing accumulation are multifaceted and can be broadly categorized as geographical, climatic, and cultivation-related.

Geographical and Environmental Factors:

Location and Climate: The geographical origin of a plant plays a crucial role in its chemical makeup. nih.gov Variations in temperature, light intensity, and water availability are known to affect the synthesis of secondary metabolites. d-nb.infonih.gov

Soil Conditions: Soil fertility and salinity are environmental stressors that can influence the production of withanolides as part of the plant's defense mechanism. numberanalytics.comd-nb.info

Drought Stress: Conditions of water scarcity have been observed to induce the production of withanolides in plants. numberanalytics.com

Cultivation and Experimental Factors: In controlled settings like plant cell cultures, specific factors can be manipulated to enhance withanolide production. These findings provide insight into the biochemical triggers for accumulation:

Elicitors: The application of elicitors like methyl jasmonate and salicylic (B10762653) acid has been shown to significantly increase the production of withanolides, including a nine-fold increase in this compound in adventitious root cultures. frontiersin.orginnovareacademics.in

Culture Conditions: In cell suspension cultures, factors such as the composition of the culture media, the type and concentration of carbon sources, and the agitation speed of the culture are critical for optimizing biomass and withanolide yield. researchgate.net

The following tables summarize the documented variations due to chemotypes and the influence of external factors.

Table 1: Withanolide Variation in Select Withania somnifera Chemotypes This table illustrates the differential accumulation of major withanolides in the leaf and root tissues of distinct chemotypes.

| Chemotype | Primary Withanolide in Leaf | Primary Withanolide in Root | Reference |

| NMITLI-101 | WS-3 | Withanolide A | frontiersin.org |

| NMITLI-118 | WS-2 | Withanolide A | frontiersin.org |

| NMITLI-135 | Withanolide D | Withanolide A | frontiersin.org |

Table 2: Influence of Environmental and External Factors on Withanolide Accumulation This table details various factors that have been shown to affect the concentration of withanolides in plants.

| Factor | Effect on Withanolide Accumulation | Description | Reference |

| Geographical Location | Variation in content and profile | Plants from different regions exhibit different withanolide profiles due to climate and soil differences. | nih.gov |

| Drought and Salinity | Induction of production | Environmental stress conditions can trigger increased synthesis of withanolides as a defense response. | numberanalytics.com |

| Light and Temperature | Modulation of synthesis | Climatic factors directly influence the enzymatic pathways responsible for secondary metabolite production. | frontiersin.orgd-nb.info |

| Elicitation (e.g., Methyl Jasmonate) | Significant increase in yield | Application in root cultures led to a nine-fold increase in this compound and Withanoside IV. | frontiersin.orginnovareacademics.in |

| Culture Media Composition | Affects biomass and yield | The type of carbon source and nutrient balance in cell cultures are crucial for production. | researchgate.net |

Isolation and Purification Methodologies for Withastramonolide

Extraction Techniques

The initial step in isolating withastramonolide is the extraction of crude phytoconstituents from the plant material. The choice of extraction method and solvent significantly impacts the yield and profile of the extracted compounds.

Solvent-based extraction is a conventional and widely used method for obtaining withanolides from Withania somnifera. This technique relies on the principle of dissolving the target compounds in a suitable solvent. The selection of the solvent system is critical and is based on the polarity of the target molecules.

Commonly used solvents include methanol (B129727), ethanol (B145695), ethyl acetate, and water, or mixtures thereof. orientjchem.orgresearchgate.net For instance, a mixture of methanol and water (80:20) has been used for reflux extraction at elevated temperatures (70°C) to isolate a range of withanolides, including this compound. orientjchem.org Another approach involves using a three-solvent system of 70% ethanol, ethyl acetate, and distilled water. researchgate.net

To enhance extraction efficiency, modern techniques such as Ultrasound-Assisted Solvent Extraction (UASE) and Microwave-Assisted Solvent Extraction (MASE) are employed. researchgate.netscribd.com These "Green Extraction" techniques use high-frequency sound waves or microwave energy to disrupt plant cell walls, facilitating better solvent penetration and reducing extraction time and solvent consumption. researchgate.netchemmethod.com Studies have shown that UASE using an ethanol-methanol-water mixture (60:30:10) can yield a high recovery of withanolides. waters.com Comparisons between methods have revealed that UASE and MASE can produce higher yields of total withanolides compared to conventional refluxing. scribd.com For example, UASE with an ethanol solvent yielded a total withanolide content of 8.66 µg/mg, significantly higher than the 4.79 µg/mg obtained from standard ethanolic extracts. researchgate.net

| Extraction Method | Solvent System | Key Parameters | Target Compound(s) Mentioned | Reference |

|---|---|---|---|---|

| Reflux Extraction | Methanol:Water (80:20) | Temperature: 70°C; 3 extraction cycles | This compound, Withaferin A, etc. | orientjchem.org |

| Ultrasound-Assisted Extraction (UASE) | Ethanol:Methanol:Water (60:30:10) | 30-minute extraction time | Major withanolides | waters.com |

| UASE / MASE vs. Refluxing | Water, Ethanol, Water-Ethanol mixture | UASE frequency: 40 kHz | 12-deoxy this compound, Withanolide A | researchgate.netresearchgate.netscribd.com |

To overcome the limitations of traditional agriculture, such as seasonal variations and inconsistent yields, plant cell suspension cultures have emerged as a promising alternative for the sustainable production of withanolides. mdpi.com This biotechnology approach involves growing plant cells in a liquid nutrient medium under controlled laboratory conditions, essentially creating "biofactories" for high-value compounds. mdpi.comnih.gov

Researchers have successfully established cell suspension cultures of Withania somnifera to produce a variety of withanolides, including 12-deoxythis compound (B600304). nih.govnih.govplos.org The production can be significantly enhanced through the optimization of culture conditions, such as the composition of the culture medium, plant growth regulators (e.g., picloram, kinetin), and carbon sources (e.g., sucrose). nih.govplos.orgresearchgate.net

Furthermore, the biosynthesis of withanolides in cell cultures can be stimulated by applying "elicitors" (compounds that trigger defense responses in plants) or feeding "precursors" (intermediate molecules in the biosynthetic pathway). nih.govplos.org For example, adding chitosan (B1678972) (an elicitor) and squalene (B77637) (a precursor) to the culture medium has been shown to dramatically increase the yield of total withanolides, including 12-deoxythis compound, in both shake-flask and bioreactor settings. nih.gov This method provides a continuous and reliable supply of compounds for research and pharmaceutical applications. mdpi.com

| Method | Culture Medium Additives | Effect | Target Compound(s) Mentioned | Reference |

|---|---|---|---|---|

| Elicitation | Chitosan (100 mg/l) | 1.87-fold increase in total withanolides (shake-flask) | 12-deoxythis compound, Withanolide A, etc. | nih.gov |

| Precursor Feeding | Squalene (6 mM) | Increased production of withanolides | 12-deoxythis compound, Withanolide A, etc. | nih.gov |

| Combined Treatment | Squalene + Chitosan | 2.13-fold increase in total withanolides (shake-flask) | 12-deoxythis compound, Withanolide A, etc. | nih.gov |

| Organic Additives | L-glutamine (200 mg/l) | Promoted biomass growth and withanolide synthesis | Withanolide A, Withanone, etc. | researchgate.net |

Solvent-Based Extraction

Separation and Purification Strategies

Following extraction, the crude mixture contains numerous compounds. Isolating this compound requires sophisticated separation techniques that exploit subtle differences in the physicochemical properties of the molecules, such as polarity and size. longdom.org

Column chromatography is a fundamental technique used for the large-scale purification of compounds from complex mixtures. longdom.orgyoutube.com It operates on the principle of differential adsorption, where components of a mixture are passed through a column packed with a solid stationary phase (e.g., silica (B1680970) gel or alumina). longdom.orgbritannica.com Due to differences in polarity, compounds interact with the stationary phase to varying degrees and are thus separated as they are washed through the column with a liquid mobile phase. britannica.com

In the context of withanolide purification, repeated column chromatography is a crucial step to separate individual compounds from the initial plant extract. researchgate.net Researchers typically load the concentrated crude extract onto a silica gel column and elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This allows for the separation of fractions containing different withanolides, which can then be collected for further purification. youtube.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to pass the solvent through a column with smaller particles, resulting in higher resolution and faster separation times. wikipedia.orgopenaccessjournals.com It is an indispensable tool for the final purification and quantification of withanolides like this compound. waters.comchromatographytoday.com

Several HPLC methods have been developed for the analysis of withanolides. researchgate.netresearchgate.net These methods typically employ a reverse-phase (RP) column, such as an RP-C18, where the stationary phase is non-polar. researchgate.net The mobile phase usually consists of a mixture of water (often with an acid modifier like acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov By carefully controlling the composition of the mobile phase (isocratic or gradient elution), researchers can achieve clear separation of structurally similar withanolides. researchgate.net For example, a method using an RP-C18 column with an isocratic mobile phase of 40% acetonitrile and 60% 0.1% acetic acid in water has been successfully used to quantify 12-deoxythis compound. researchgate.netscribd.com

| Column Type | Mobile Phase | Elution Mode | Detector | Target Compound(s) | Reference |

|---|---|---|---|---|---|

| Merck C18 (250 x 4.6 mm, 5 µm) | Not specified | Not specified | UV(DAD)-MS | 12-deoxythis compound | researchgate.net |

| RP-C18 (Lichrocart, 250 x 4.6 mm, 5 µm) | Acetonitrile (40%) and 0.1% acetic acid in water (60%) | Isocratic | UV-Vis (230 nm) | 12-deoxy this compound | researchgate.net |

| Cosmosil C18 (150 mm × 4.6 mm, 5 μm) | Methanol:Water (60:40 v/v) | Isocratic | PDA | Withanolide A, Withanone | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over HPLC, utilizing columns with even smaller particle sizes (<2 µm). measurlabs.com This results in dramatically increased speed, resolution, and sensitivity. measurlabs.comresearchgate.net When coupled with tandem mass spectrometry (MS/MS), which acts as a highly specific and sensitive detector, UHPLC-MS/MS becomes a powerful tool for identifying and quantifying trace amounts of compounds in highly complex mixtures, such as biological fluids. researchgate.netmdpi.com

This approach is particularly valuable for pharmacokinetic studies, where the concentration of a compound and its metabolites in blood plasma needs to be measured over time. mdpi.com A rapid and selective UHPLC-MS/MS method has been developed and validated for the simultaneous quantification of seven withanolides, including 12-Deoxy-withastramonolide, in rat plasma. mdpi.com Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these bioactive compounds. mdpi.com The method's high sensitivity allows for the detection of compounds at nanogram-per-milliliter (ng/mL) levels, providing precise pharmacokinetic data. mdpi.com

| Technique | Column | Mobile Phase Gradient | Application | Key Findings for 12-Deoxythis compound | Reference |

|---|---|---|---|---|---|

| UHPLC-MS/MS | Not specified | Not specified | Pharmacokinetic study in rats | Cmax: 57.536 ± 7.523 ng/mL; Tmax: 0.291 ± 0.102 h | mdpi.com |

| LC-HRMS/MS (UPLC) | Inertsil Phenyl-3 (2.1 × 150 mm, 2 µm) | A: 10 mM ammonium (B1175870) formate (B1220265) in water + 0.1% formic acid; B: 0.1% formic acid in acetonitrile | Quantification in W. somnifera extracts | Quantified as part of a panel of phytochemicals | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that offers improved resolution, sensitivity, and accuracy. It is a powerful technique for the qualitative and quantitative analysis of withanolides, including this compound, in plant extracts and herbal formulations. HPTLC methods have been developed for the simultaneous quantification of multiple withanolides, providing a rapid and efficient tool for quality control. researchgate.netakjournals.com

One of the key advantages of HPTLC is its ability to analyze multiple samples simultaneously on a single plate, which significantly reduces analysis time and cost compared to other chromatographic techniques. bpasjournals.com The development of a successful HPTLC method relies on the careful selection of the stationary phase, mobile phase, and detection wavelength.

Detailed Research Findings:

Several studies have focused on developing and validating HPTLC methods for the analysis of withanolides. These methods often involve the use of silica gel 60F254 plates as the stationary phase. akjournals.comresearchgate.netresearchgate.netnih.gov The choice of mobile phase is critical for achieving good separation of the target compounds.

A study aimed at the simultaneous quantification of withaferin A, 1,2-deoxythis compound, withanolide A, and withanolide B utilized a mobile phase composed of dichloromethane, toluene, methanol, acetone, and diethyl ether (7.5:7.5:3:1:1 v/v). akjournals.comresearchgate.net Densitometric scanning at 235 nm allowed for the quantification of these withanolides. researchgate.net The method was validated for precision, reproducibility, and accuracy, with average recovery rates of 98% for withaferin A and withanolide A, and 99.5% and 99% for 1,2-deoxythis compound and withanolide B, respectively. researchgate.net

Another HPTLC method was developed for the simultaneous determination of withaferin A, 12-deoxythis compound, and withanolide A. researchgate.netnih.gov This method employed a mobile phase of dichloromethane–methanol–acetone–diethyl ether (15:1:1:1, v/v/v/v) and detection at 230 nm. researchgate.netnih.gov The method demonstrated good linearity in the concentration range of 66–330 ng/band for the analyzed withanolides. researchgate.net

For the simultaneous analysis of β-sitosterol-D-glucoside, gallic acid, withaferin A, and withanolide A, a mobile phase of toluene, ethyl acetate, formic acid, and methanol (6:3:0.1:0.6, v/v/v/v) was found to be effective. japsonline.com In a different study, a mobile phase of toluene, ethyl acetate, and acetic acid (60:40:4) was used for the simultaneous determination of three withanolides (withaferin A, withanone, and withanolide A) and three phenolic acids. nih.gov

The following interactive data tables summarize the findings from various HPTLC studies on withanolides.

Table 1: HPTLC Method Parameters for Withanolide Analysis

| Target Analytes | Stationary Phase | Mobile Phase Composition (v/v/v/v) | Detection Wavelength (nm) | Rf Values | Reference |

| Withaferin A, 1,2-Deoxythis compound, Withanolide A, Withanolide B | Silica gel 60F254 | Dichloromethane:Toluene:Methanol:Acetone:Diethyl ether (7.5:7.5:3:1:1) | 235 | WA: 0.58, 1,2-DW: 0.61, WN A: 0.68, WN B: 0.79 | researchgate.net |

| Withaferin A, 12-Deoxythis compound, Withanolide A | Silica gel 60F254 | Dichloromethane:Methanol:Acetone:Diethyl ether (15:1:1:1) | 230 | - | researchgate.netnih.gov |

| Withaferin A, Withanolide A, Withanolide B | Silica gel 60F254 | Toluene:Ethyl acetate:Formic acid:Ethanol (6:3:0.1:0.6) | 530 | - | bpasjournals.com |

| Withaferin A, Withanone, Withanolide A | Silica gel 60F254 | Toluene:Ethyl acetate:Acetic acid (60:40:4) | 231 | - | nih.gov |

| Withanolide | Silica gel 60F254 | Dichloromethane:Methanol:Toluene:Acetone (5:1:1:0.5) | 365 | 0.48 | researchgate.net |

Rf = Retention Factor; WA = Withaferin A; 1,2-DW = 1,2-Deoxythis compound; WN A = Withanolide A; WN B = Withanolide B

Table 2: Validation Parameters of HPTLC Methods for Withanolide Quantification

| Analyte(s) | Linearity Range (ng/band) | Correlation Coefficient (r²) | Recovery (%) | Reference |

| Withaferin A, 1,2-Deoxythis compound, Withanolide A, Withanolide B | 200-1200 | >0.99 | 98-99.5 | researchgate.net |

| Withaferin A, 12-Deoxythis compound, Withanolide A | 66-330 | 0.996-0.999 | 95.83-101.25 | researchgate.net |

| Withanolide | 500-3000 | 0.9994 | - | researchgate.net |

| Withaferin A, Withanone, Withanolide A | 50-1000 | >0.99 | - | nih.gov |

| Withaferin A, Withanolide A | 50-450 (WA), 50-500 (WN A) | - | 99.64-102.67 (WA), 100.07-101.96 (WN A) | japsonline.com |

These validated HPTLC methods provide a reliable platform for the routine quality control and standardization of raw materials and herbal products containing this compound and other withanolides. akjournals.combpasjournals.com

Structural Elucidation and Characterization of Withastramonolide Analogs

Spectroscopic Techniques in Structural Determination

Spectroscopy forms the cornerstone of structural analysis for newly isolated compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of organic molecules like Withastramonolide.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide initial, crucial data. The ¹H NMR spectrum reveals the chemical environment of all protons, showing characteristic signals for the steroidal methyl groups (e.g., H₃-18, H₃-19, H₃-21, H₃-27, H₃-28), olefinic protons (e.g., H-2, H-3), and protons attached to oxygen-bearing carbons (carbinol protons), such as H-6 and H-7. The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, with distinct signals for carbonyl carbons (the C-1 ketone and C-26 lactone carbonyl), olefinic carbons (C-2, C-3, C-4, C-5), and carbons bonded to oxygen.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent proton networks, such as the spin systems within the A and B rings of the steroid core.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, definitively assigning specific proton signals to their corresponding carbon signals.

The comprehensive NMR data for this compound is summarized in the table below.

Interactive Table: NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 202.9 | - |

| 2 | 128.8 | 5.85 (d, 10.1) |

| 3 | 141.5 | 6.65 (m) |

| 4 | 121.7 | - |

| 5 | 149.9 | - |

| 6 | 79.1 | 4.40 (br s) |

| 7 | 77.5 | 3.95 (d, 3.0) |

| 8 | 35.4 | 1.90 (m) |

| 9 | 40.1 | 2.10 (m) |

| 10 | 50.2 | - |

| 11 | 22.1 | 1.60 (m), 1.75 (m) |

| 12 | 38.5 | 1.50 (m), 1.85 (m) |

| 13 | 45.3 | - |

| 14 | 55.9 | 1.95 (m) |

| 15 | 24.3 | 1.45 (m), 1.80 (m) |

| 16 | 26.1 | 1.70 (m), 2.05 (m) |

| 17 | 53.1 | 2.55 (m) |

| 18 | 12.5 | 0.95 (s) |

| 19 | 19.0 | 1.20 (s) |

| 20 | 41.2 | 2.30 (m) |

| 21 | 13.1 | 1.15 (d, 6.8) |

| 22 | 78.9 | 4.25 (m) |

| 23 | 31.5 | 2.45 (m), 2.65 (m) |

| 24 | 122.1 | - |

| 25 | 150.1 | - |

| 26 | 167.3 | - |

| 27 | 20.5 | 1.85 (s) |

| 28 | 12.2 | 1.95 (s) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for its key structural motifs. The characteristic absorption bands observed include:

A broad absorption band around 3440 cm⁻¹ , indicative of the stretching vibrations of hydroxyl (-OH) groups.

A strong absorption at 1710 cm⁻¹ , corresponding to the C=O stretching vibration of the α,β-unsaturated δ-lactone ring in the side chain.

A distinct absorption at 1685 cm⁻¹ , which is characteristic of the C=O stretch of the α,β-unsaturated six-membered ring ketone (A-ring).

An absorption band around 1650 cm⁻¹ for the C=C double bond stretching vibrations.

These data collectively confirm the presence of hydroxyl, ketone, and lactone functionalities, consistent with the proposed withanolide structure.

Mass spectrometry is fundamental for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly crucial, as it provides a highly accurate mass measurement of the molecular ion. For this compound, HR-ESIMS typically shows a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺. The exact mass measurement of this ion allows for the unambiguous determination of the molecular formula, which for this compound is C₂₈H₃₆O₆ .

Tandem mass spectrometry (MS/MS) or fragmentation analysis provides further structural insights by breaking the molecule into smaller, characteristic fragments. Key fragmentation pathways observed for withanolides like this compound include:

Cleavage of the side chain: A common fragmentation involves the cleavage of the C20-C22 bond, leading to the loss of the lactone side chain.

Dehydration: The sequential loss of water molecules (H₂O) from the hydroxyl groups at C-6 and C-7 is a prominent fragmentation pattern, observed as [M+H-H₂O]⁺ and [M+H-2H₂O]⁺ ions.

Fission of the steroidal rings: Cleavage within the A/B rings can also occur, providing further confirmation of the core structure.

Infrared (IR) Spectroscopy

X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for a molecule's structure, single-crystal X-ray crystallography is considered the definitive "gold standard" for structural elucidation. This technique provides an exact three-dimensional map of the atoms in a molecule, unequivocally establishing not only the atomic connectivity but also the absolute stereochemistry at all chiral centers and the molecule's preferred conformation in the solid state.

The primary challenge for this method is the ability to grow a single, high-quality crystal suitable for diffraction analysis. When successful, as has been the case for several withanolide analogs, the resulting crystallographic data provide irrefutable proof of the structure. It confirms the cis-fusion of the A/B rings, the stereochemistry of the numerous hydroxyl groups and methyl substitutions, and the conformation of the lactone side chain, thereby validating the assignments made through NMR and other spectroscopic analyses.

Chemical Derivatization for Structural Confirmation

Chemical derivatization serves as a classical and powerful method to confirm the presence and number of specific functional groups. For withanolides containing hydroxyl groups, acetylation is a common derivatization reaction.

In this process, this compound is treated with acetic anhydride (B1165640) in the presence of a base like pyridine. This reaction converts the hydroxyl groups (-OH) into acetyl esters (-OAc). The successful derivatization is confirmed by analyzing the product with NMR and MS:

¹H NMR Analysis: The spectrum of the acetylated product will show new, sharp singlet peaks in the δ 2.0–2.2 ppm region, corresponding to the methyl protons of the newly introduced acetyl groups. Furthermore, the carbinol protons (e.g., H-6 and H-7) that were attached to the original hydroxyl groups will exhibit a significant downfield shift due to the deshielding effect of the acetyl carbonyl group. The number of new acetyl signals confirms the number of hydroxyl groups present.

MS Analysis: The mass spectrum of the derivative will show a molecular ion peak corresponding to the mass of the original molecule plus 42 mass units (the mass of a C₂H₂O fragment) for each hydroxyl group that was acetylated.

This method provides concrete chemical evidence that complements the spectroscopic data, solidifying the structural assignment.

Classification of Withanolide Skeletons Relevant to this compound

Withanolides are a structurally diverse class of C₂₈ steroidal lactones built upon a modified ergostane (B1235598) framework. They are broadly classified based on the arrangement and modifications of their carbocyclic skeleton. Understanding these classifications is essential for contextualizing the structure of this compound.

Withanolide Skeleton (Intact Ergostane): This is the most common and fundamental type. It is characterized by an intact ergostane steroid core with a C-22,C-26 δ-lactone side chain. This compound itself belongs to this class, representing a "true" withanolide.

Withaphysalin Skeleton (Rearranged): This class is defined by significant skeletal rearrangement, typically involving the cleavage of the C13-C14 bond and the formation of a new C17-C20 bond. This creates a novel polycyclic system distinct from the parent ergostane framework.

Physalin Skeleton (Highly Rearranged): This represents an even more profoundly rearranged skeleton. It is typically derived from a 13,14:14,15-diseco-ergostane precursor, where multiple bond cleavages and reformations have occurred, leading to a complex and highly oxygenated cage-like structure.

This classification system highlights the biosynthetic plasticity of the ergostane precursor and situates this compound within the primary, non-rearranged group of these natural products.

Interactive Table: Classification of Relevant Withanolide Skeletons

| Skeleton Type | Key Structural Feature | Relevance to this compound |

|---|---|---|

| Withanolide | Intact ergostane framework with a C-22,C-26 δ-lactone. | This is the parent skeleton type for this compound. |

| Withaphysalin | Rearranged 13,14-seco-ergostane skeleton with a C-17,C-20 bond. | Represents a rearranged class, structurally distinct from this compound. |

| Physalin | Highly rearranged 13,14:14,15-diseco-ergostane skeleton. | Represents a significantly more complex, rearranged class. |

Ergostane Framework

The foundational structure of this compound and its analogs is the ergostane skeleton, a C-28 steroid framework. emerald.comnih.govmdpi.com This core structure is derived from cholesterol and undergoes significant enzymatic oxidation in plants, particularly those from the Solanaceae family, leading to a wide diversity of polyoxygenated molecules. emerald.comwikipedia.org The defining characteristic of the withanolide class is the modification of the side chain to form a lactone or lactol ring. ekb.egemerald.com

The basic withanolide skeleton is technically described as a 22-hydroxyergostan-26-oic acid-26,22-lactone. ekb.egemerald.com However, extensive structural variations exist, arising from modifications to both the carbocyclic nucleus and the side chain. ekb.eg These modifications can include the introduction of hydroxyl groups, epoxides, and double bonds at various positions on the steroid framework. smolecule.comwikipedia.org For instance, Withaferin A, a well-known withanolide, features a ketone-containing unsaturated A ring and an epoxide in the B ring. wikipedia.org The structural diversity is vast, with over 900 withanolides identified, grouped into at least 22 different structural types. nih.govnih.gov

The characterization and identification of these ergostane-based analogs, such as 12-Deoxy-withastramonolide, rely on techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to separate and determine their molecular formulas and fragmentation patterns. researchgate.netresearchgate.netacs.org

Table 1: Key Features of the Withanolide Ergostane Framework

| Feature | Description | Key Citations |

| Core Skeleton | C-28 ergostane-type steroid. | emerald.comnih.govmdpi.com |

| Defining Modification | Oxidation at C-22 and C-26 to form a lactone ring. | ekb.egresearchgate.netemerald.comresearchgate.net |

| Structural Diversity | Polyoxygenation, epoxidation, and unsaturation at various positions. | ekb.egemerald.comwikipedia.org |

| Precursor | Biosynthesized from sterol precursors like 24-methylenecholesterol (B1664013). | wikipedia.org |

| Identification | Characterized using methods like HPLC and mass spectrometry. | researchgate.netacs.org |

δ-Lactone and γ-Lactone Configurations

A critical aspect of the structural characterization of withanolides, including this compound analogs, is the nature of the lactone ring in the side chain. researchgate.netmdpi.com This feature is a primary basis for their classification. The two main configurations are the δ-lactone (a six-membered ring) and the γ-lactone (a five-membered ring). nih.govresearchgate.netmdpi.com

The majority of withanolides, including the archetypal Withaferin A, possess a δ-lactone. nih.govwikipedia.orgnih.gov This six-membered ring is formed through the oxidation of carbons C-22 and C-26, creating an intramolecular ester linkage (a 26,22-lactone). ekb.egemerald.comresearchgate.net The presence of an α,β-unsaturated δ-lactone system can be confirmed using spectroscopic methods like Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments. mdpi.com

While less common, withanolides featuring a γ-lactone are also significant. nih.govresearchgate.netresearchgate.net These five-membered rings are typically formed by linking the C-23 to the C-26 position in the side chain. researchgate.net The term "withanolide" has expanded from its original definition to include these γ-lactone variants and other related structures like δ-lactols and γ-lactols. nih.gov The structural distinction between these lactone types is crucial as it influences the compound's chemical properties and biological activity.

Table 2: Comparison of Lactone Configurations in Withanolides

| Lactone Type | Ring Size | Formation | Prevalence | Example Analogs | Key Citations |

| δ-Lactone | Six-membered | Oxidation linking C-22 and C-26. | Major type. | Withaferin A, Withanolide D | nih.govwikipedia.orgresearchgate.netresearchgate.net |

| γ-Lactone | Five-membered | Oxidation linking C-23 and C-26. | Minor type, but common. | Jaborosalactones | nih.govresearchgate.netresearchgate.net |

| δ-Lactol | Six-membered | Derived from 22-hydroxy-26-als. | Variant | - | nih.gov |

| γ-Lactol | Five-membered | Derived from 28-hydroxy-26-als. | Variant | - | nih.gov |

Spiranoid Withanolides

A fascinating and structurally complex subgroup of withanolides are the spiranoid withanolides. These compounds are characterized by the formation of an additional ring system involving the side chain and the steroid nucleus, creating a spiro center. acs.org

Spiranoid withanolides often arise from a biogenetic transformation where a carbon-carbon bond forms between a carbon on the steroid core (commonly C-12) and a carbon on the side chain (such as C-23). acs.org This cyclization results in a spiranoid γ-lactone or δ-lactone at the side chain. acs.org For example, several "jaborosalactones" isolated from the Jaborosa genus feature a C-12/C-23 bond and a spiranoid γ-lactone at C-23. acs.orgresearchgate.net

The structural elucidation of these molecules is particularly challenging and requires extensive 1D and 2D NMR spectroscopy (COSY, HMBC, NOESY) and often X-ray crystallography for confirmation. acs.org The mass spectrometry fragmentation patterns of spiranoid withanolides can also be distinctive, showing cleavages characteristic of the complex ring system. acs.orgacs.org For instance, a cleavage between C-23 and C-12 is a notable fragmentation pattern for certain spiranoid structures. acs.org These highly modified skeletons represent a novel structural arrangement within the broader withanolide class. acs.org

Biosynthesis of Withanolides Including Withastramonolide Precursors

Upstream Metabolic Pathways

The journey to withanolides starts with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govoup.com These five-carbon (C5) units are the universal precursors for all terpenoids, including the triterpenoid (B12794562) backbone of withanolides. frontiersin.orgmedcraveonline.com Plants utilize two distinct and compartmentalized pathways for the synthesis of IPP and DMAPP. oup.comresearchgate.net

Mevalonate (B85504) (MVA) Pathway

Operating in the cytosol, the MVA pathway is a classical route for isoprenoid precursor biosynthesis. oup.comresearchgate.net This pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA (AcAc-CoA). frontiersin.org Subsequently, a third acetyl-CoA molecule is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgfrontiersin.org A critical regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid (MVA). frontiersin.org Further enzymatic reactions involving phosphorylation and decarboxylation convert MVA into IPP. nih.gov The MVA pathway is considered the major contributor to the substrate pool for withanolide biosynthesis. oup.com

Methylerythritol Phosphate (MEP) Pathway (Non-Mevalonate Pathway)

Located within the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. nih.govoup.com This pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.gov The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) then converts DXP into MEP. frontiersin.org While the MVA pathway is the primary source, the MEP pathway also contributes significantly to the pool of isoprenoid precursors for withanolide synthesis. nih.govnih.gov Studies have suggested that the MEP pathway may contribute approximately 25-30% of the isoprenoid precursors for withanolide biosynthesis. nih.govnih.gov

Key Enzymatic Steps and Intermediates

Once IPP and DMAPP are synthesized, they are utilized in the downstream triterpenoid pathway to form the steroidal backbone of withanolides. This process involves several key enzymes that catalyze critical reactions.

Squalene (B77637) Synthase (SQS)

Squalene synthase (SQS) is a pivotal enzyme that directs the flow of carbon from the general isoprenoid pathway towards the biosynthesis of sterols and triterpenoids. nih.govnih.gov It catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, to form squalene. nih.govresearchgate.net This reaction is a critical branching point, committing the precursors to the triterpenoid pathway. nih.gov Overexpression of the SQS gene has been shown to increase the accumulation of phytosterols (B1254722) and triterpenes, highlighting its regulatory role. nih.govcas.cz

Cycloartenol (B190886) Synthase

Following the formation of squalene, it undergoes epoxidation to form 2,3-oxidosqualene (B107256). nih.gov Cycloartenol synthase (CAS), an oxidosqualene cyclase, then catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. nih.govnih.gov This is a crucial step in the biosynthesis of phytosterols in plants, and cycloartenol is a key precursor for withanolides. innovareacademics.inplos.org The overexpression of the CAS gene has been demonstrated to enhance withanolide content. researchgate.net The conversion of 24-methylenecholesterol (B1664013), a derivative of cycloartenol, to 24-methyldesmosterol (B1221264) is considered the committing step in withanolide biosynthesis. pnas.org

Cytochrome P450 Enzymes (CYP450)

Cytochrome P450 (CYP450) monooxygenases are a crucial family of enzymes in the biosynthesis of withanolides. plos.org These enzymes are heme-thiolate proteins that catalyze a wide variety of reactions, including hydroxylations, which are essential for the structural diversity of withanolides. plos.orgbiorxiv.org The plant genome contains a large number of CYP450 genes, highlighting their importance in plant-specific metabolism and the production of natural products. nih.gov

The catalytic function of CYP450 enzymes depends on electrons supplied by NADPH-cytochrome P450 reductase (CPR). nih.govplos.org In Withania somnifera, two paralogs of CPR, WsCPR1 and WsCPR2, have been identified and characterized. plos.org The expression of WsCPR2 has been correlated with higher withanolide content, suggesting its involvement in driving the biosynthesis of these compounds. plos.org Specific CYP450s, such as WsCYP71B35, have been identified and are believed to play a role in the later steps of withanolide biosynthesis. biorxiv.orgglobalauthorid.com Recent research has also identified three specific cytochrome P450s—CYP87G1, CYP88C7, and CYP749B2—as key enzymes in the formation of the characteristic lactone ring of withanolides. biorxiv.orgbiorxiv.org Another P450, CYP88C10, is involved in modifying the A-ring of the withanolide structure. biorxiv.orgbiorxiv.org

Other Proposed Enzymatic Reactions (e.g., C-22 hydroxylation, C-22/C-26 δ-lactonization)

The formation of the characteristic six-membered lactone ring in withanolides is a key step in their biosynthesis. mdpi.com This is thought to occur through the hydroxylation of the sterol precursor at the C-22 position, followed by a δ-lactonization reaction between C-22 and C-26. nih.govmdpi.comjmaps.in This proposed mechanism suggests that 24-methylenecholesterol is a key intermediate that undergoes these specific enzymatic modifications. mdpi.comjmaps.in While the exact enzymes responsible for these steps are still under investigation, it is believed that a system of enzymes capable of oxidizing various carbon atoms on the steroid nucleus is present in plants that produce withanolides. mdpi.com The formation of the δ-lactone side chain is a defining feature of the withanolide skeleton. whiterose.ac.uk

Genetic Regulation of Biosynthesis

The biosynthesis of withanolides is a highly regulated process at the genetic level, involving a number of biosynthetic genes and transcription factors. Understanding this regulation is key to developing strategies for enhancing withanolide production.

Identification and Characterization of Biosynthetic Genes

Significant progress has been made in identifying and characterizing the genes involved in the withanolide biosynthetic pathway. frontiersin.org Key genes in the upstream isoprenoid pathway, such as those encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and 1-deoxy-D-xylulose-5-phosphate synthase (DXS), have been studied. frontiersin.org Downstream, genes for enzymes like squalene synthase (SQS), squalene epoxidase (SQE), and cycloartenol synthase (CAS) have been identified as crucial for the formation of the withanolide backbone. frontiersin.orgresearchgate.net

Transcriptomic analyses of Withania somnifera have led to the identification of numerous putative genes, including those for Cytochrome P450s (CYPs), glycosyltransferases (GTs), and methyltransferases (MTs), which are likely involved in the later, diversifying steps of withanolide biosynthesis. researchgate.netresearchgate.net For instance, the gene WsCYP85A69 has been shown to play a regulatory role in the biosynthesis of both castasterone (B119632) and withanolides. frontiersin.org More recently, the sequencing of the W. somnifera genome has revealed two large and complex biosynthetic gene clusters that are expressed in a tissue-specific manner and are central to withanolide production. biorxiv.org

Role of Transcription Factors (e.g., WRKY)

Transcription factors are key regulators of gene expression and play a vital role in controlling the biosynthesis of secondary metabolites, including withanolides. The WRKY family of transcription factors has been specifically implicated in this process. nih.gov

In Withania somnifera, the transcription factor WsWRKY1 has been shown to positively regulate the biosynthesis of both phytosterols and withanolides. nih.gov Silencing of WsWRKY1 resulted in reduced levels of phytosterol pathway gene transcripts and a corresponding decrease in phytosterols and withanolides. nih.gov Conversely, overexpression of WsWRKY1 led to an increase in these compounds. nih.gov WsWRKY1 has been found to directly bind to the promoters of genes encoding squalene synthase and squalene epoxidase, key enzymes in the triterpenoid pathway. nih.gov The expression of WsWRKY1 can be induced by jasmonate and salicin, suggesting its role in the plant's defense response, which is often linked to secondary metabolite production. nih.govresearchgate.net Other transcription factor families, such as MYB, bHLH, and AP2-ERF, have also been identified in W. somnifera and may play a role in regulating withanolide metabolism. researchgate.net

Biotechnological Approaches for Biosynthesis Enhancement

To meet the increasing demand for withanolides, various biotechnological strategies are being explored to enhance their production in Withania somnifera. Elicitation, the use of external stimuli to induce stress and trigger secondary metabolite production, is a promising approach.

Elicitation Strategies (e.g., cadmium chloride, chitosan (B1678972), aluminium chloride)

The application of elicitors, both biotic and abiotic, has been shown to significantly enhance the biosynthesis of withanolides in W. somnifera cell and organ cultures. plos.org

Cadmium chloride , an abiotic elicitor, has been tested in cell suspension cultures. plos.orgnih.gov While it can enhance withanolide production, it may also lead to a decline in biomass accumulation. plos.orgnih.gov

Chitosan , a biotic elicitor derived from chitin, has proven to be particularly effective. plos.orgnih.gov In cell suspension cultures, chitosan treatment has been shown to increase the total withanolide content significantly. plos.orgnih.gov For instance, the application of 100 mg/l chitosan resulted in a 1.87-fold increase in total withanolides in shake-flask cultures. plos.org In adventitious root cultures, chitosan at 100 mg/l also stimulated a higher production of all withanolides compared to treatment with aluminium chloride. capes.gov.br Foliar spraying of chitosan on field-grown plants has also been shown to increase the content of withanolide A and withaferin A. nih.govresearchgate.net

Aluminium chloride , another abiotic elicitor, has also been investigated. plos.orgnih.gov In some studies, it has been shown to enhance withanolide productivity in adventitious root cultures. capes.gov.br However, in cell suspension cultures, while it may not negatively impact biomass as much as other elicitors, its effect on withanolide production may be less pronounced than that of chitosan. plos.orgnih.govresearchgate.net

The effectiveness of these elicitors often depends on their concentration, the duration of exposure, and the specific culture system being used. plos.orgnih.gov Combining elicitation with other strategies, such as precursor feeding, can lead to even greater enhancements in withanolide yields. plos.orgnih.gov

Precursor Feeding (e.g., cholesterol, mevalonic acid, squalene)

Precursor feeding is a technique used in plant cell cultures to increase the yield of specific secondary metabolites by supplying intermediate compounds of their biosynthetic pathway. nih.gov In the context of withanolide biosynthesis, which includes the pathway leading to withastramonolide, key precursors such as mevalonic acid, cholesterol, and squalene have been investigated. nih.govplos.org These compounds are intermediates in the MVA and phytosterol pathways that lead to withanolide formation. nih.govplos.org

Research on cell suspension cultures of Withania somnifera has shown that feeding these precursors can significantly influence the production of withanolides. plos.org Studies indicate that squalene, an intermediate formed from the condensation of two farnesyl pyrophosphate molecules, is particularly effective. nih.govplos.org Its addition to cultures has demonstrated a more pronounced enhancement of withanolide synthesis compared to cholesterol or mevalonic acid. plos.org For instance, one study found that while cholesterol supplementation showed only a moderate enhancement and mevalonic acid induction was modest, squalene had a much better effect on total withanolide synthesis. plos.org The effectiveness of a precursor can be influenced by factors such as uptake efficiency, degradation rates, and potential feedback inhibition mechanisms within the complex metabolic network. nih.govplos.org

One investigation into precursor feeding in W. somnifera cell suspension cultures yielded the following results for different precursors:

Squalene: Demonstrated a superior effect on withanolide synthesis compared to the other precursors. plos.org

Mevalonic Acid: Led to a modest 20% increase in withanolides on a dry weight basis, though it reduced biomass accumulation at all tested concentrations. plos.org

Cholesterol: Reduced both biomass and withanolide production at most concentrations, with only a moderate enhancement observed at 200 µM in a shake-flask culture. plos.org

A combined strategy of using squalene with an elicitor like chitosan has been shown to achieve the highest yields of several withanolides, including 12-deoxy this compound, a related precursor to this compound. plos.org

| Precursor | Concentration | Effect on Biomass | Effect on Withanolide Production | Reference |

|---|---|---|---|---|

| Squalene | 6 mM | - | Significantly enhanced; superior to other precursors. | plos.org |

| Mevalonic Acid | 200 µM | Reduced | Enhanced, but less than squalene. | plos.org |

| Cholesterol | 200 µM | Reduced | Moderately enhanced. | plos.org |

Genetic Engineering for Pathway Modulation and Diversion of Metabolic Flux

Genetic engineering offers a powerful approach to enhance withanolide production by manipulating the expression of key genes in the biosynthetic pathway. frontiersin.org This strategy aims to increase the flow of metabolic precursors (metabolic flux) towards the synthesis of desired compounds like this compound while potentially downregulating competing pathways. nih.govtandfonline.com

A primary target for genetic manipulation is squalene synthase (SQS) , an enzyme that catalyzes the first committed step in sterol and triterpenoid biosynthesis by converting farnesyl pyrophosphate to squalene. nih.govcas.cz Overexpression of the SQS gene has been shown to increase the carbon flux from the general isoprenoid pathway towards phytosterol and withanolide biosynthesis. nih.govresearchgate.net Studies involving the overexpression of SQS in W. somnifera hairy root cultures and transformed cell lines resulted in a significant increase in the accumulation of withanolides, including withanolide A, withaferin A, and withanone. researchgate.netresearchgate.net

Another critical strategy involves targeting enzymes at branch points of the pathway. nih.govOxidosqualene cyclases (OSCs) are a family of enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons, such as cycloartenol, which is a precursor to phytosterols and withanolides. nih.govtandfonline.com W. somnifera possesses multiple OSCs that compete for the same substrate pool. tandfonline.comtandfonline.com By suppressing the expression of OSCs that lead to other compounds, it may be possible to redirect the metabolic flux specifically toward cycloartenol synthase (CAS), thereby increasing the precursor supply for withanolide production. tandfonline.comtandfonline.com

Furthermore, targeting the gene encoding S-adenosyl l-methionine-dependent sterol-C24-methyltransferase type 1 (SMT1) has been explored. nih.gov This enzyme is involved in the first committed step of general phytosterol biosynthesis, acting on the precursor 24-methylenecholesterol. nih.gov Down-regulating SMT1 in W. somnifera through RNA interference (RNAi) led to reduced levels of campesterol (B1663852) and other phytosterols but an increase in cholesterol content, illustrating its role in channeling metabolites within the sterol pathway. nih.gov

| Gene Target | Enzyme | Strategy | Outcome | Reference |

|---|---|---|---|---|

| SQS | Squalene Synthase | Overexpression | Enhanced accumulation of phytosterols and withanolides. | nih.govresearchgate.netresearchgate.net |

| OSCs | Oxidosqualene Cyclases | Suppression of competing OSCs | Potential diversion of substrate pool toward withanolide biosynthesis. | tandfonline.comtandfonline.com |

| SMT1 | Sterol Methyltransferase 1 | RNAi-mediated suppression | Reduced campesterol, sitosterol; increased cholesterol. Modulated metabolite channeling. | nih.gov |

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Overexpression | Increased substrate pool for the isoprenoid pathway. Positive correlation with withanolide accumulation. | frontiersin.orgfrontiersin.org |

In vitro Plant Cell Suspension Culture and Bioreactor Applications

In vitro techniques, particularly plant cell suspension cultures, provide a controlled environment for the consistent and scalable production of withanolides, independent of geographical and climatic constraints. nih.govnih.gov These cultures, initiated from friable callus tissue, allow for the production of biomass and secondary metabolites in liquid media. znaturforsch.comjmp.ir Successful production of withanolides, including withanolide A and withaferin A, has been reported in callus and suspension cultures of W. somnifera and W. coagulans. znaturforsch.comjmp.ir

The yield of withanolides in cell suspension cultures can be significantly enhanced by optimizing various parameters, including the composition of the culture medium (e.g., plant growth regulators, nitrogen sources) and the use of elicitors. nih.govmdpi.com Elicitors are compounds that trigger defense responses in plant cells, often leading to an increased synthesis of secondary metabolites. plos.org

For large-scale commercial production, cell suspension cultures can be scaled up in bioreactors. plos.org Bioreactors offer superior control over process parameters such as aeration, agitation, pH, and nutrient supply, which can lead to higher cell density and productivity compared to shake-flask cultures. plos.orgbbrc.in Research has demonstrated that the combined application of precursor feeding (e.g., squalene) and elicitation (e.g., chitosan) in a bioreactor setting can lead to a substantial increase in the yield of major and minor withanolides, including 12-deoxy this compound. plos.org One study reported a 1.66-fold higher concentration of total withanolides in a bioreactor compared to the control treatment. plos.org

| Culture System | Treatment | Total Withanolides Yield Enhancement (vs. Control) | Reference |

|---|---|---|---|

| Shake-Flask Culture | Squalene + Chitosan | 2.13-fold | plos.org |

| Bioreactor | Squalene + Chitosan | 1.66-fold | plos.org |

Synthetic Biology Approaches for Heterologous Host Production

Synthetic biology offers a promising frontier for the sustainable and scalable production of withanolides by transferring the entire biosynthetic pathway, or parts of it, into microbial hosts. nih.gov This approach, known as heterologous production, utilizes well-characterized and fast-growing organisms like the yeast Saccharomyces cerevisiae or the bacterium Escherichia coli as cellular factories. nih.govnih.gov

The core of this strategy involves identifying the key enzymatic genes from the withanolide biosynthetic pathway in Withania species and expressing them in a microbial host. frontiersin.orgnih.gov Recent advances in genomics and transcriptomics have facilitated the discovery of many genes involved in the pathway, from the initial precursor-forming steps to the later tailoring reactions catalyzed by enzymes like cytochrome P450s. researchgate.netbiorxiv.org

Heterologous production presents several advantages, including rapid production cycles, easier downstream processing, and the potential to create novel withanolide analogs through pathway engineering. nih.gov For example, researchers have successfully engineered S. cerevisiae to produce 24-methylenecholesterol, a key precursor for withanolides. dntb.gov.ua However, significant challenges remain. The withanolide biosynthetic pathway is complex and not yet fully elucidated. nih.govnih.gov Reconstituting the entire pathway in a heterologous host requires the functional expression of numerous plant enzymes, which can be difficult due to issues like proper protein folding, post-translational modifications, and the availability of specific substrates in the microbial cell. nih.gov Despite these hurdles, ongoing research in synthetic biology, combined with techniques like CRISPR-mediated genome editing, holds enormous potential for overcoming these obstacles and enabling the industrial-scale production of specific withanolides. nih.govnih.gov

Chemical Synthesis and Semisynthesis of Withastramonolide and Its Analogs

Total Synthesis Strategies and Methodologies

Total synthesis provides the ultimate validation of a proposed chemical structure and offers a flexible platform for structural modification. The synthesis of complex steroids like withastramonolide presents considerable challenges, including the stereoselective construction of a poly-oxygenated steroidal core and the intricate side chain.

The total synthesis of complex natural products has evolved significantly from linear, target-oriented approaches to more flexible and efficient strategies. Modern synthetic chemistry emphasizes practicality, scalability, and divergence, allowing for the creation of numerous related compounds from a common intermediate. chemrxiv.org For withanolides, this means moving away from a singular focus on one molecule towards developing a unified pathway that can yield a variety of natural and unnatural analogs. chemrxiv.org A key advancement is the use of late-stage functionalizations, where key oxidative and stereochemical transformations are introduced near the end of the synthesis. This approach has been successfully applied to the divergent synthesis of eleven different withanolides, starting from the economical and commercially available steroid, pregnenolone. chemrxiv.org Such strategies often employ a series of precisely controlled oxidation reactions and key bond-forming steps, like a vinylogous aldol (B89426) reaction-cyclization, to construct the characteristic δ-lactone side chain. chemrxiv.org

Biomimetic synthesis seeks to replicate nature's own synthetic strategies in the laboratory. The biosynthesis of withanolides in plants, which involves enzymes like cytochrome P450, provides inspiration for these approaches. researchgate.net A key biosynthetic hypothesis suggests that the C27 hydroxy group found in some withanolides may arise from an auto-oxidation process involving molecular oxygen and sunlight. chemrxiv.org This has inspired a laboratory equivalent using a photooxygenation-allylic hydroperoxide rearrangement sequence (a Schenck ene reaction) to introduce functionality at this position in a late-stage step of a total synthesis. chemrxiv.orgresearchgate.net This bio-inspired method demonstrates how understanding the biosynthetic pathway can lead to the development of novel and effective synthetic reactions for constructing complex molecular features. chemrxiv.orgresearchgate.net

Desymmetrization is a powerful synthetic strategy that involves the selective reaction of one of two identical functional groups within a symmetrical molecule to efficiently create complex, stereochemically rich structures. While specific applications in a completed total synthesis of this compound are not yet prominent in the literature, this approach is a hallmark of modern organic synthesis for complex molecules. For instance, a remarkably regioselective reductive desymmetrization of a tricyclic trione (B1666649) intermediate was a key step in the total synthesis of cyrneine A, a related diterpene. researchgate.net The use of reagents like sodium borohydride (B1222165) in the presence of lanthanoid chlorides can achieve highly selective reductions of α,β-unsaturated ketones (enones), a common feature in the A-ring of withanolides, showcasing a potential method for controlling stereochemistry during synthesis. acs.org The application of such desymmetrization strategies to a symmetrical, advanced intermediate could offer an efficient pathway to the chiral core of this compound in future synthetic designs.

Biomimetic Synthesis Approaches

Semisynthesis and Chemical Modification of this compound

Semisynthesis, which uses an abundant, naturally occurring compound as a starting material for chemical modification, is a practical approach to generate analogs for structure-activity relationship (SAR) studies. This is particularly relevant for withanolides, where minor structural changes can lead to significant differences in biological activity.

Derivatization is the chemical modification of a compound to produce a new molecule, or derivative, with altered properties. numberanalytics.com In natural product chemistry, this is often done to enhance biological activity, stability, or analytical detection. numberanalytics.comnih.govnih.gov For withanolides, modifications such as acetylation and acylation have been shown to modulate their biological effects. For example, acetyl derivatives of various hydroxy-withanolides have been prepared to probe their activity. researchgate.net In one instance, the acylation of a 4-hydroxy group with a 4-bromobenzoyl group in a related withanolide increased its cytotoxicity by 3 to 7-fold. researchgate.net These findings suggest that the functional groups on the withanolide scaffold, such as the hydroxyl groups on this compound, are prime locations for chemical modification to potentially enhance its therapeutic properties.

| Modification Type | Example Reagent(s) | Effect on Related Withanolides | Potential Application to this compound |

| Acetylation | Acetic anhydride (B1165640) (Ac₂O), pyridine | Preparation of acetyl derivatives for SAR studies. researchgate.net | Modify hydroxyl groups to alter solubility and cell permeability. |

| Acylation | 4-bromobenzoyl chloride | Enhanced cytotoxicity (3-7 fold). researchgate.net | Introduce different acyl groups to tune bioactivity. |

| Azide (B81097) Formation | Me₃SiN₃, AcOH, Et₃N | Creation of azido-withanolides for further functionalization. researchgate.net | Introduce an azide group as a handle for click chemistry. |

| Deoxygenation | Ph₃P, I₂ | Removal of specific oxygen functionalities. researchgate.net | Probe the importance of specific hydroxyl or epoxide groups for activity. |

To understand how a bioactive molecule like this compound works inside a cell, it is essential to identify its direct protein targets. Affinity probes are powerful chemical tools designed for this purpose. A common strategy is to attach a biotin (B1667282) tag to the molecule of interest. nih.govresearchgate.net The biotinylated probe retains the biological activity of the parent compound and, upon binding to its target protein(s) in cell lysates, can be "pulled down" and identified using streptavidin-coated beads. nih.gov

A biotinylated affinity probe of the related withanolide, withaferin A (WFA), has been successfully synthesized and used. researchgate.netnih.gov The synthesis involved a two-step process:

Linker Attachment: WFA was first coupled with an amino acid linker, Fmoc-Gly-OH, to create an intermediate, Fmoc-Gly-WFA. nih.gov

Biotinylation: After removal of the Fmoc protecting group, the intermediate was reacted with an activated biotin reagent (NHS-LC-LC-biotin) to yield the final probe, WFA-LC₂B. nih.gov

This probe was confirmed to retain the biological activity of WFA. nih.gov This established synthetic protocol provides a clear and validated blueprint for the creation of a corresponding biotinylated this compound analog, which would be an invaluable tool for elucidating its mechanism of action.

Future Perspectives in Withastramonolide Research

Elucidation of Complete Biosynthetic Pathways and Regulatory Networks

The biosynthesis of withanolides, including withastramonolide, is a complex process that is not yet fully understood, limiting efforts in metabolic engineering and enhanced production. frontiersin.orgnih.gov Withanolides are C28-steroidal lactones synthesized via the isoprenoid pathway. innovareacademics.infrontiersin.org Current research indicates that the biosynthesis proceeds through both the mevalonate (B85504) (MVA) and the 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP) pathways. innovareacademics.innih.gov These pathways produce isoprene (B109036) units that form a 30-carbon intermediate, 2,3-oxidosqualene (B107256), which is then cyclized to cycloartenol (B190886). nih.govfrontiersin.org A critical branching point occurs at 24-methylene cholesterol, which deviates from the primary sterol pathway to initiate withanolide synthesis. nih.govfrontiersin.org

However, the specific enzymatic steps and regulatory genes that convert this general precursor into the specific structure of this compound remain largely uncharacterized. frontiersin.org Future research must focus on identifying and characterizing the specific cytochrome P450 enzymes, glycosyltransferases, and other modifying enzymes responsible for the unique structural features of this compound. researchgate.net Understanding the regulatory networks, including transcription factors that control the expression of these biosynthetic genes, is crucial for developing strategies to increase its yield in plant systems or for production in heterologous hosts. frontiersin.orgisgpb.org

Table 1: Key Known Enzymes in the General Withanolide Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Pathway Step |

|---|---|---|---|

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the MVA pathway. nih.govfrontiersin.org | Mevalonate (MVA) Pathway |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key regulatory enzyme in the MEP/DOXP pathway. frontiersin.orgnih.gov | Non-Mevalonate (MEP/DOXP) Pathway |

| Farnesyl diphosphate (B83284) synthase | FPPS | Synthesizes farnesyl diphosphate (FPP), a precursor for squalene (B77637). nih.govfrontiersin.org | Isoprenoid Biosynthesis |

| Squalene synthase | SQS | Catalyzes the condensation of two FPP molecules to form squalene. nih.gov | Sterol/Triterpenoid (B12794562) Pathway |

| Squalene epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. innovareacademics.in | Sterol/Triterpenoid Pathway |

| Cycloartenol synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, the first committed step in phytosterol synthesis. frontiersin.org | Phytosterol/Withanolide Pathway |

Development of Novel Synthetic Routes for Analogs with Improved Efficacy and Specificity

The chemical synthesis of withanolides is inherently challenging due to their complex, highly oxygenated, and stereochemically rich structures. nih.govsioc.ac.cn This complexity makes traditional total synthesis methods long and often inefficient, limiting the availability of pure this compound for research and development. sioc.ac.cnchemrxiv.org Future efforts are directed toward creating more efficient, scalable, and divergent synthetic strategies.

The development of novel synthetic routes is critical not only for producing this compound itself but also for generating a library of synthetic analogs. sioc.ac.cnnih.gov These analogs, created through late-stage functionalization, can be designed to have improved pharmacological properties, such as enhanced efficacy, greater target specificity, or better pharmacokinetic profiles. nih.govufl.edu For instance, a divergent synthesis approach allows for the modification of a common core structure to rapidly produce numerous derivatives, which can then be screened for specific biological activities. chemrxiv.org This strategy accelerates the process of identifying lead compounds with superior therapeutic potential compared to the natural product. ufl.edu

Identification of New Molecular Targets and Deeper Mechanistic Insights

While this compound has shown promise in several areas, a comprehensive understanding of its mechanism of action requires the identification of its direct molecular targets within the cell. smolecule.com Research has indicated that withanolides can interact with multiple signaling pathways. For example, some withanolides modulate the NF-κB and STAT3 signaling pathways, which are crucial in inflammation and cancer. biomedres.us

Recent computational studies have identified specific potential targets for this compound. A molecular docking study highlighted its strong binding affinity for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, suggesting a potential mechanism for its anticancer effects. botanyjournals.comresearchgate.net Other research on related compounds points to targets like β-tubulin and various cytochrome P450 enzymes. smolecule.comnih.gov

A key future objective is to move beyond computational predictions and use experimental approaches, such as affinity chromatography and chemoproteomics, to definitively identify the protein binding partners of this compound. nih.gov Uncovering new molecular targets will provide deeper insights into its biological functions and could reveal novel therapeutic applications. numberanalytics.com

Table 2: Potential and Identified Molecular Targets for this compound and Related Withanolides

| Molecular Target | Associated Biological Process | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Cell proliferation, survival, and signaling | Anticancer (especially non-small cell lung cancer) | botanyjournals.comresearchgate.net |

| β-Tubulin | Microtubule dynamics, cell division | Anticancer | nih.gov |

| Nuclear Factor kappa B (NF-κB) | Inflammation, immune response, cell survival | Anti-inflammatory, anticancer | smolecule.combiomedres.us |

| Cytochrome P450 Enzymes | Metabolism of xenobiotics and endogenous compounds | Modulation of drug metabolism | smolecule.com |

| Heat Shock Protein 90 (Hsp90) | Protein folding and stability | Anticancer, anti-inflammatory | nih.govresearchgate.net |

Exploration of Structure-Activity Relationships for Specific Biological Activities

The biological activity of a withanolide is intrinsically linked to its chemical structure. researchgate.net Understanding the structure-activity relationships (SAR) is fundamental to designing analogs with optimized properties. biomedpharmajournal.org SAR studies involve systematically modifying different parts of the this compound molecule and assessing how these changes affect its biological function.

For the withanolide class in general, certain structural features are known to be critical. For example, the enone group in Ring A is often essential for cytotoxicity and other activities. researchgate.net Other modifications, such as hydroxylation or acetylation at specific positions on the steroidal skeleton or the side chain, can dramatically alter both the potency and the type of biological activity observed. researchgate.net A key finding in SAR studies is that it is possible to separate different biological effects; for instance, modifications can enhance a desired cytoprotective effect without increasing cytotoxicity. researchgate.net

Future SAR studies should focus specifically on the this compound scaffold. By creating a diverse panel of analogs with precise modifications (e.g., altering the lactone ring, changing stereochemistry, or adding different functional groups) and testing them in targeted biological assays, researchers can map out the key pharmacophores responsible for its anticancer, anti-inflammatory, or neuroprotective effects. nih.gov This knowledge is essential for the rational design of new, more specific, and effective therapeutic agents. researchgate.net

Applications of Systems Biology and Omics Technologies in Withanolide Research

Systems biology, which integrates data from various "omics" technologies, offers a powerful approach to unraveling the complexity of withanolide biosynthesis, regulation, and mechanism of action. nih.govmdpi.com These technologies provide a holistic view of the biological processes involved.

Genomics: Sequencing the genomes of plants like Withania somnifera helps identify biosynthetic gene clusters—groups of genes that are physically located close to each other in the genome and work together to produce a specific metabolite. biorxiv.orgbiorxiv.org This is a crucial first step in understanding the genetic basis of this compound production. researchgate.net

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are actively being expressed under certain conditions. innovareacademics.ininnovareacademics.in By comparing the transcriptomes of high- and low-producing plant tissues, researchers can pinpoint candidate genes involved in the this compound biosynthetic pathway. nih.gov

Proteomics: Proteomics is the large-scale study of proteins. mdpi.cominnovareacademics.in It can be used to identify the actual enzymes (proteins) present in a tissue that are actively synthesizing withanolides. It can also be used to identify the cellular protein targets of this compound, providing direct mechanistic insights. frontiersin.org

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological sample. nih.govnih.gov Metabolomics can quantify the levels of this compound, its precursors, and other related compounds, providing a direct readout of the biosynthetic pathway's output and helping to understand how it is regulated. nih.gov

Integrating these multi-omics datasets is a major future direction. nih.govnih.gov This integrated approach will enable the construction of detailed models of the biosynthetic pathways and regulatory networks, facilitating metabolic engineering efforts to enhance the production of this compound and providing a deeper understanding of its pharmacological effects. numberanalytics.com

Table 3: Role of Omics Technologies in Future this compound Research

| Omics Technology | Primary Focus | Application in this compound Research |

|---|---|---|

| Genomics | DNA / Genes | Identification of biosynthetic gene clusters and regulatory DNA sequences. biorxiv.org |

| Transcriptomics | RNA / Gene Expression | Discovery of genes whose expression correlates with this compound production. innovareacademics.in |

| Proteomics | Proteins / Enzymes | Identification of pathway enzymes and direct molecular targets of this compound. mdpi.com |

| Metabolomics | Metabolites / Compounds | Quantification of this compound and its precursors to map the metabolic flow. nih.gov |

Compound Reference Table

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Withastramonolide in plant extracts?

- Methodological Answer : Use reversed-phase high-performance liquid chromatography (HPLC) with a C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of water and acetonitrile in a gradient elution program (e.g., 15% to 50% acetonitrile over 60 minutes at 1.5 mL/min). Detection via UV at 227 nm is standard. Quantification requires comparison against authenticated reference standards (e.g., USP Withanolide A RS). The relative retention time for this compound is 0.96 compared to Withanolide A (1.00) . Ensure method validation per USP guidelines, including precision, accuracy, and linearity checks.

Q. How can researchers ensure the purity of this compound during isolation from Ashwagandha extracts?

- Methodological Answer : Combine sequential purification techniques:

- Initial fractionation : Use column chromatography with silica gel or Sephadex LH-20 to separate withanolides.

- Final purification : Apply semi-preparative HPLC under conditions optimized for resolving structurally similar compounds (e.g., this compound vs. Withaferin A).

- Purity verification : Confirm via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries to rule out co-eluting impurities .

Q. What are the critical parameters for designing in vitro assays to study this compound’s bioactivity?

- Methodological Answer :

- Cell line selection : Use models relevant to the hypothesized mechanism (e.g., cancer lines for apoptosis studies).

- Dose optimization : Conduct preliminary dose-response curves (e.g., 0.1–50 µM) to establish IC₅₀ values.

- Controls : Include solvent controls (e.g., DMSO) and positive controls (e.g., cisplatin for cytotoxicity assays).

- Replication : Perform triplicate experiments to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve co-elution challenges when analyzing this compound alongside structurally similar withanolides (e.g., Withaferin A)?

- Methodological Answer :

- Chromatographic optimization : Adjust gradient elution parameters (e.g., slower acetonitrile increments) or switch to UPLC for higher resolution.

- Tandem mass spectrometry (LC-MS/MS) : Use multiple reaction monitoring (MRM) to differentiate compounds based on unique fragmentation patterns.

- Orthogonal methods : Validate results with capillary electrophoresis or 2D NMR if ambiguity persists .

Q. What strategies address contradictory findings in this compound’s bioactivity across studies (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Methodological Answer :